molecular formula C21H18ClNO5S B11816240 (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid

Cat. No.: B11816240
M. Wt: 431.9 g/mol
InChI Key: ODODBPHOBJENGR-IBGZPJMESA-N
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Description

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a sulfonylamino group, a chlorophenoxy group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction between 2-chlorophenol and 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(2-chlorophenoxy)phenylsulfonyl chloride.

    Coupling with Phenylpropanoic Acid: The intermediate is then coupled with (S)-3-phenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under aprotic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, while the chlorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: A compound with a similar phenylpropanoic acid backbone but different substituents.

    Sulindac: Contains a sulfonyl group but lacks the chlorophenoxy moiety.

    Ibuprofen: Shares the phenylpropanoic acid structure but has different functional groups.

Uniqueness

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid is unique due to its combination of a sulfonylamino group and a chlorophenoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18ClNO5S

Molecular Weight

431.9 g/mol

IUPAC Name

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H18ClNO5S/c22-18-8-4-5-9-20(18)28-16-10-12-17(13-11-16)29(26,27)23-19(21(24)25)14-15-6-2-1-3-7-15/h1-13,19,23H,14H2,(H,24,25)/t19-/m0/s1

InChI Key

ODODBPHOBJENGR-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

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